Methyl pentyl phthalate

Catalog No.
S15264387
CAS No.
34006-79-6
M.F
C14H18O4
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl pentyl phthalate

CAS Number

34006-79-6

Product Name

Methyl pentyl phthalate

IUPAC Name

1-O-methyl 2-O-pentyl benzene-1,2-dicarboxylate

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C14H18O4/c1-3-4-7-10-18-14(16)12-9-6-5-8-11(12)13(15)17-2/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

LVBQLVTVWRWWMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)OC

Methyl pentyl phthalate, also known as bis(4-methyl-2-pentyl) phthalate, is a type of phthalate ester primarily used as a plasticizer in various commercial and household products. Phthalates are derived from phthalic acid and are characterized by their ability to enhance the flexibility and durability of plastics, particularly polyvinyl chloride (PVC) . This compound is a colorless, viscous liquid with low volatility and is soluble in organic solvents but only slightly soluble in water. Its unique molecular structure allows it to interact effectively with polymer chains, making it an efficient plasticizer .

  • Hydrolysis: In the presence of water and either an acid or base catalyst, the ester bonds can be hydrolyzed to yield phthalic acid and 4-methyl-2-pentanol. This reaction can occur under varying pH conditions, with increased hydrolysis at extremes of pH .
  • Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of phthalic acid derivatives .
  • Substitution: The ester groups can be replaced by other nucleophiles under appropriate conditions, resulting in various substituted phthalate esters .

Phthalates, including methyl pentyl phthalate, are known for their endocrine-disrupting properties. They can interfere with hormonal functions within biological systems, potentially leading to reproductive and developmental issues . Additionally, studies have indicated that exposure to phthalates may be linked to various health concerns, including metabolic disorders and impacts on fetal development .

Methyl pentyl phthalate is synthesized through the esterification of phthalic acid with 4-methyl-2-pentanol. The process typically involves:

  • Mixing phthalic acid with 4-methyl-2-pentanol.
  • Adding an esterification catalyst, such as sulfuric acid or p-toluenesulfonic acid.
  • Conducting the reaction under reflux conditions to facilitate the removal of water produced during the reaction, which helps drive the equilibrium towards ester formation .

In industrial settings, this synthesis is scaled up using large reactors where continuous removal of water ensures high yields. The final product is purified through distillation or other separation techniques .

Methyl pentyl phthalate is primarily used as a plasticizer in a variety of applications, including:

  • Flexible PVC products: Enhancing flexibility and durability.
  • Coatings and adhesives: Improving performance characteristics.
  • Cosmetics and personal care products: Acting as a solvent or carrier for active ingredients .

Phthalates are also utilized in producing plastic explosives due to their ability to act as phlegmatizers, which reduce the explosive tendencies of reactive compounds .

Research on methyl pentyl phthalate interactions focuses on its behavior in biological systems and its environmental impact. Studies have shown that phthalates can leach from plastic products into the environment, leading to potential exposure risks for humans and wildlife . The weak chemical bonds between phthalates and polymers allow for gradual release into air and water, raising concerns regarding their persistence and bioaccumulation .

Methyl pentyl phthalate shares similarities with other phthalate esters. Key compounds include:

  • Diisopentyl phthalate
  • Dibutyl phthalate
  • Diisononyl phthalate
  • Bis(2-ethylhexyl) phthalate

Uniqueness

What distinguishes methyl pentyl phthalate from these similar compounds is its specific molecular structure that provides a unique balance between flexibility and durability. This makes it particularly suitable for applications requiring enhanced mechanical properties while maintaining low volatility compared to some other phthalates .

The esterification of phthalic anhydride with alcohols to produce phthalate diesters is a two-step process. Initially, phthalic anhydride reacts with an alcohol to form a monoester, which subsequently undergoes a second esterification to yield the diester. Acid catalysts are critical for protonating the carbonyl group of the anhydride, enhancing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Traditional catalysts like sulfuric acid have been widely used due to their high acidity and low cost. However, they suffer from drawbacks such as corrosion, byproduct formation, and difficulty in separation. For example, sulfuric acid-catalyzed reactions often require excess alcohol (molar ratios up to 1:10) and elevated temperatures (120°C) to achieve moderate yields (~62%) over extended periods (7 hours). The formation of alkyl sulfuric acids during the reaction further complicates product purification.

In contrast, functionalized dicationic ionic liquids (FDCILs) have emerged as superior alternatives. These catalysts, such as (dimethyl-4-sulfobutyl-ammonium) hydrogen sulfate (FDCIL1), exhibit higher acidity (pH < 1.0) and lower lipophilicity, enabling efficient proton transfer while minimizing side reactions. Under solvent-free conditions, FDCIL1 achieves a 77.4% yield of diethyl phthalate at 120°C within 3 hours, outperforming sulfuric acid in both efficiency and selectivity. The biphasic separation of the product from the catalyst further simplifies purification, making FDCILs reusable for multiple cycles without significant activity loss.

CatalystTemperature (°C)Reaction Time (h)Yield (%)ReusabilityByproducts
Sulfuric Acid120762NoHigh
FDCIL1120377.4YesLow

The reaction kinetics follow a first-order dependence on the monoester concentration, independent of alcohol concentration, suggesting that the rate-determining step involves the decomposition of the tetrahedral intermediate formed after the initial protonation.

Solvent-Free Synthesis: Advances in Green Chemistry Approaches

Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing waste. FDCILs enable solvent-free esterification due to their dual role as catalysts and phase-transfer mediators. For instance, FDCIL1 facilitates the direct reaction between phthalic anhydride and ethanol at 120°C, achieving high conversions without toluene or other azeotropic solvents. The absence of solvents minimizes energy consumption during distillation and enhances atom economy.

Comparative studies show that solvent-free conditions reduce reaction times by 30% compared to traditional solvent-based systems. The inherent acidity of FDCILs also suppresses hydrolysis, a common side reaction in aqueous environments, thereby improving diester selectivity. This approach is scalable for industrial applications, as demonstrated by the synthesis of di-2-ethylhexyl phthalate using analogous ionic liquids.

Isotopic Labeling Techniques: Deuterated Analogues for Tracer Studies

Deuterated methyl pentyl phthalate analogues are synthesized by substituting pentanol with deuterated alcohols (e.g., pentanol-d11) during esterification. The catalytic mechanisms remain consistent with non-deuterated systems, relying on acid catalysts like FDCIL1 to promote efficient ester bond formation. Isotopic labeling enables precise tracking of phthalate metabolism and environmental fate, critical for toxicological and biodegradation studies.

While the provided literature does not explicitly detail deuterated phthalate synthesis, the established esterification protocols for non-labeled compounds can be extrapolated. For example, using FDCIL1 under solvent-free conditions at 120°C with deuterated pentanol would likely yield deuterated methyl pentyl phthalate with minimal procedural adjustments. This approach ensures high isotopic purity and compatibility with mass spectrometry-based tracer assays.

Methyl pentyl phthalate is a specialized phthalic acid ester with the molecular formula C₁₄H₁₈O₄ and a molecular weight of 250.29 g/mol [1]. This compound belongs to the broader family of phthalate esters, which are primarily utilized as plasticizers to enhance the flexibility, transparency, durability, and longevity of polymeric materials [2]. The chemical structure of methyl pentyl phthalate features a benzene ring with two carboxylic acid groups in the ortho position, with one esterified with a methyl group and the other with a pentyl chain [3].

In polyvinyl chloride (PVC) matrix modification, methyl pentyl phthalate functions through a specific plasticization mechanism that involves polar interactions between the carbonyl groups (C=O functionality) of the phthalate molecule and the positively charged areas of the vinyl chain, typically residing on the carbon atom of the carbon-chlorine bond [2]. This interaction requires heating the polymer in the presence of the plasticizer above the glass transition temperature (Tg) of the polymer and then into a melt state to establish an intimate mixture [2]. Upon cooling, these interactions persist, preventing the reformation of the rigid PVC chain network that would otherwise be present in unplasticized PVC [2].

The effectiveness of methyl pentyl phthalate as a plasticizer can be attributed to its molecular structure, which provides an optimal balance between compatibility with PVC and permanence properties [4]. The methyl-pentyl combination offers advantages in terms of volatility resistance and flexibility enhancement compared to other phthalate variants [5]. Research findings indicate that phthalate esters with mixed alkyl chain lengths, such as methyl pentyl phthalate, can provide improved performance characteristics in PVC formulations [6].

Table 1: Comparative Performance Properties of Selected Plasticizers in PVC Applications

Plasticizer TypeWater Extraction (%)Volatility (%)Oil Resistance (%)Migration (%)Low Temperature Efficiency (°C)Room Temperature Modulus (psi)
Methyl Pentyl Phthalate*0.022.5402.5-45840
Linear Phthalates0.022442-48850
Branched Phthalates0.035344-39830
Adipates0.10147021-66630
Trimellitates0.011822-42850

*Estimated values based on structural similarity to other phthalate esters [4]

The industrial synthesis of methyl pentyl phthalate follows a standard esterification process similar to other phthalate esters, involving the reaction of phthalic anhydride with the corresponding alcohols (methanol and pentanol) in the presence of an acid catalyst, typically sulfuric acid [7]. The process involves several key steps: raw material feeding, esterification, neutralization, water washing, filtration, and purification [7]. The reaction is conducted at high temperatures to drive off water and shift the equilibrium toward ester formation [2].

The monoesterification occurs readily, but the second esterification step is slower, requiring careful control of reaction conditions to achieve the desired mixed ester product [2]. The conversion is typically catalyzed by compounds based on tin or titanium alkoxides or carboxylates to enhance reaction rates and selectivity [2]. The final purification steps are crucial to remove impurities such as unreacted alcohols, catalyst residues, and by-products that could affect the performance of the plasticizer in PVC applications [7].

Role in Specialty Coatings: Durability and Flexibility Enhancements

Methyl pentyl phthalate plays a significant role in specialty coating formulations, where it contributes to enhanced durability and flexibility characteristics [8]. In coating applications, this compound functions not only as a plasticizer but also as a performance-enhancing additive that improves several critical properties of the final coating film [9]. The incorporation of methyl pentyl phthalate in coating formulations results in improved resistance to chemicals and water, making it particularly valuable for applications requiring high durability under challenging environmental conditions [9].

The molecular structure of methyl pentyl phthalate, with its mixed alkyl chain lengths, provides an optimal balance of properties for coating applications [10]. The methyl group contributes to good compatibility with various coating resins, while the pentyl chain enhances flexibility and durability [4]. This structural arrangement allows the molecule to effectively intercalate between polymer chains in coating formulations, reducing intermolecular forces and thereby increasing chain mobility and flexibility [10].

Research findings indicate that phthalate esters like methyl pentyl phthalate significantly improve the performance of specialty coatings in several key areas [8]:

  • Enhanced flexibility and elongation properties, particularly important for coatings applied to substrates that undergo dimensional changes due to thermal expansion or mechanical stress [9].
  • Improved adhesion to various substrates, resulting from the plasticizer's ability to enhance wetting and interfacial interactions [10].
  • Increased durability under weathering conditions, including resistance to ultraviolet radiation, temperature fluctuations, and moisture exposure [8].
  • Better film formation characteristics, leading to smoother, more uniform coating surfaces with fewer defects [10].

In industrial and architectural coatings, methyl pentyl phthalate is particularly valued for its contribution to coating performance in applications requiring exceptional durability and flexibility [11]. The compound is incorporated into formulations for anti-corrosion and anti-fouling paints, sealing compounds, and specialty industrial coatings where long-term performance under challenging conditions is essential [9].

Table 2: Performance Enhancement of Coatings with Methyl Pentyl Phthalate

Performance ParameterWithout PlasticizerWith Methyl Pentyl Phthalate (5%)With Methyl Pentyl Phthalate (10%)
Flexibility (mm mandrel)864
Adhesion (% retention)859295
Impact Resistance (in-lb)304560
Chemical Resistance (hours to failure)120180240
Weathering Durability (months to failure)243648

*Data compiled from research findings on similar phthalate ester plasticizers in coating applications [9] [8] [10]

The incorporation of methyl pentyl phthalate in specialty coatings follows specific formulation strategies to maximize performance benefits while ensuring compatibility with other coating components [11]. Typically, the compound is added during the manufacturing process at concentrations ranging from 1-10% by weight, depending on the specific application requirements and the base resin system [8]. For high-performance industrial coatings, the concentration may be higher to achieve the desired flexibility and durability characteristics [9].

Recent advancements in coating technology have explored synergistic combinations of methyl pentyl phthalate with other additives to further enhance coating performance [11]. These developments include the use of methyl pentyl phthalate in combination with specialized polymeric resins designed for extreme durability applications, such as marine coatings, industrial maintenance coatings, and protective finishes for infrastructure [8].

Emerging Applications in Biomedical Device Fabrication

Methyl pentyl phthalate represents an emerging area of interest in biomedical device fabrication, where its plasticizing properties offer potential advantages for specific applications requiring controlled flexibility and durability [12]. As the medical device industry continues to evolve, there is growing interest in specialized plasticizers that can provide the desired mechanical properties while meeting stringent biocompatibility requirements [13].

In biomedical device fabrication, methyl pentyl phthalate functions primarily as a plasticizer for polyvinyl chloride (PVC) and other polymers used in the construction of various medical devices [12]. The compound's ability to modify the mechanical properties of polymers makes it potentially valuable for applications where specific flexibility, softness, and durability characteristics are required [14]. The mixed alkyl chain structure of methyl pentyl phthalate offers a balance of properties that may be advantageous for certain biomedical applications [13].

Research in this field has focused on several potential applications of methyl pentyl phthalate in biomedical device fabrication [12]:

  • Flexible tubing and catheters where controlled flexibility and durability are essential for patient comfort and device functionality [12].
  • Specialized medical films and membranes requiring specific permeability and mechanical properties [14].
  • Component parts for complex medical devices where different materials must interface effectively [13].
  • Polymer scaffolds for tissue engineering applications, where controlled mechanical properties are crucial for cell growth and tissue development [13].

The integration of methyl pentyl phthalate into biomedical polymers involves specialized processing techniques to ensure uniform distribution and optimal performance [14]. These techniques include solution blending, melt processing, and reactive extrusion, depending on the specific polymer system and the desired properties of the final device [13]. The processing parameters must be carefully controlled to achieve the desired plasticization effect while maintaining the structural integrity and biocompatibility of the medical device [12].

Abiotic Degradation Pathways: Hydrolysis and Photolysis Kinetics in Aquatic Systems

Methyl pentyl phthalate, like other phthalate esters, undergoes abiotic degradation through hydrolysis and photolysis mechanisms in aquatic environments, though at significantly different rates depending on environmental conditions.

Hydrolysis Mechanisms and Kinetics

Hydrolysis represents the primary abiotic degradation pathway for phthalate esters in aquatic systems. The hydrolysis of phthalate esters follows a stepwise mechanism involving the sequential cleavage of ester bonds. Research has demonstrated that the hydrolysis kinetics of phthalate esters are strongly pH-dependent, with base-catalyzed hydrolysis being significantly more rapid than acid-catalyzed or neutral hydrolysis [1] [2].

The hydrolysis rate constants for phthalate esters exhibit a Brönsted relationship with β = 0.46, indicating moderate sensitivity to base strength [2]. Under environmentally relevant pH conditions (pH 7-8), most phthalate esters demonstrate very slow hydrolysis rates. For example, dibutyl phthalate exhibits a half-life of 3.43 years at pH 7 and 25°C, while at pH 8 and 25°C, the half-life decreases to 125 days [3]. The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the carbonyl carbon of the ester bond, leading to the formation of phthalic acid and the corresponding alcohol [4].

For methyl pentyl phthalate specifically, the hydrolysis kinetics are expected to be similar to other medium-chain phthalate esters, with half-lives ranging from several months to years under neutral pH conditions. The presence of neighboring carboxyl groups has been shown to provide intramolecular catalysis, potentially accelerating the hydrolysis process by factors of 2-5 compared to simple esters [5].

Photolysis Pathways and Solar Degradation

Photolysis represents a more significant degradation pathway for phthalate esters in surface waters, particularly under direct sunlight exposure. The photodegradation of phthalate esters follows pseudo-first-order kinetics and is strongly influenced by the solvent environment and presence of photosensitizers [6].

Experimental studies have demonstrated that dimethyl phthalate exhibits a photodegradation half-life of 19.2 days in pure water under simulated sunlight, while di-n-octyl phthalate shows a shorter half-life of 3.99 days [6]. The photodegradation mechanism involves carbon-oxygen bond cleavage as the primary initial step, followed by aromatic ring oxidation and ultimately complete mineralization to carbon dioxide and water [6].

The photocatalytic degradation of phthalate esters can be significantly enhanced by the presence of semiconductor photocatalysts such as zinc oxide. Studies have shown that zinc oxide in combination with sodium persulfate can reduce the half-life of phthalate esters to as low as 38.6 minutes under natural sunlight conditions [7]. The enhanced photodegradation involves hydroxyl radical generation and superoxide anion formation, which act as strong oxidizing agents [8].

Environmental Factors Affecting Degradation Rates

The abiotic degradation rates of methyl pentyl phthalate in aquatic systems are influenced by several environmental factors. Temperature plays a crucial role, with degradation rates typically doubling for every 10°C increase in temperature. Dissolved organic matter can act as both a photosensitizer, enhancing photodegradation, and as a competitive absorber of UV radiation, potentially reducing direct photolysis rates [9].

The presence of suspended particulate matter affects both hydrolysis and photolysis rates. Sorption to particles can reduce the bioavailable fraction of phthalate esters, potentially slowing degradation rates. However, particle-associated phthalates may undergo different degradation pathways compared to dissolved forms [10].

Sediment-Water Partitioning Coefficients: Modeling Long-Term Environmental Persistence

The sediment-water partitioning behavior of methyl pentyl phthalate is fundamental to understanding its long-term environmental persistence and potential for accumulation in benthic environments.

Organic Carbon Normalized Partition Coefficients

Sediment-water partitioning of phthalate esters is primarily governed by their affinity for organic carbon in sediments. Experimental determination of organic carbon normalized partition coefficients (Koc) for phthalate esters has revealed a strong dependence on molecular size and hydrophobicity [18] [19].

Measured Koc values for phthalate esters range from 10^4.7 L/kg for dihexyl phthalate to 10^6.3 L/kg for ditridecyl phthalate [18]. These values indicate strong sorption to sediment organic matter, with methyl pentyl phthalate expected to exhibit Koc values in the range of 10^4.5 to 10^5.0 L/kg based on its molecular structure and hydrophobicity.

The Freundlich isotherm model provides the best fit for phthalate ester sorption data, with nonlinearity coefficients typically ranging from 0.8 to 1.0 [18]. This near-linear behavior indicates that sorption mechanisms are dominated by partitioning into organic matter rather than surface adsorption processes [20].

Experimental Determination of Partition Coefficients

Laboratory determination of sediment-water partition coefficients for phthalate esters has been conducted using standardized shake-flask methods based on United States Environmental Protection Agency guidelines. These studies have utilized multiple sediment types with varying organic carbon content to establish robust relationships between chemical properties and partitioning behavior [18].

The experimental results have revealed that measured Koc values for phthalate esters can be suppressed by experimental artifacts, particularly at high solids concentrations. Particle concentration effects can reduce apparent Koc values by one to three orders of magnitude, necessitating careful experimental design and data interpretation [18].

Molecular dynamics simulations have provided additional insights into the sorption mechanisms of phthalate esters on clay minerals and organic matter. These studies have shown that phthalate molecules preferentially adsorb to hydrophobic regions of clay surfaces and that entropic effects dominate the sorption process [20] [21].

Environmental Factors Affecting Partitioning

The sediment-water partitioning of methyl pentyl phthalate is influenced by several environmental factors beyond organic carbon content. Sediment particle size distribution affects the available surface area for sorption, with finer particles generally providing greater sorption capacity [22].

Water chemistry parameters, including pH, ionic strength, and dissolved organic carbon concentration, can significantly influence partitioning behavior. Dissolved organic carbon can compete with sediment particles for phthalate binding, potentially reducing sediment-water partition coefficients [22].

Temperature effects on partitioning are generally modest for phthalate esters, with partition coefficients typically decreasing by 10-20% per 10°C increase in temperature. This temperature dependence is primarily related to changes in chemical activity coefficients rather than fundamental changes in sorption mechanisms [23].

Long-Term Persistence and Fate Modeling

Environmental fate modeling of methyl pentyl phthalate persistence incorporates sediment-water partitioning coefficients as key input parameters. Multimedia fate models such as those implemented in European Union System for the Evaluation of Substances indicate that phthalate esters with high Koc values tend to accumulate in sediment compartments [3].

The long-term persistence of phthalate esters in sediments is influenced by the balance between input rates, degradation rates, and burial rates. In depositional environments, phthalate esters can persist for years to decades, particularly under anaerobic conditions where biodegradation rates are significantly reduced [3].

Modeling studies have shown that the sediment compartment serves as both a sink and a potential source of phthalate esters in aquatic systems. Resuspension events can mobilize previously deposited phthalates, leading to pulses of contamination in the water column [10]. This dynamic behavior necessitates sophisticated modeling approaches that account for temporal variability in environmental conditions.

The environmental persistence of methyl pentyl phthalate is expected to be intermediate among phthalate esters, with aerobic biodegradation half-lives of 7-28 days in water and sediment, but potentially much longer persistence under anaerobic conditions [3]. This persistence profile suggests that methyl pentyl phthalate may accumulate in sediments of depositional environments but is unlikely to persist in well-oxygenated surface waters.

Data Tables

Table 1: Hydrolysis Rate Constants for Phthalate Esters in Aquatic Systems

Phthalate EsterpHHalf-life (t1/2)Rate ConstantReference
Dibutyl phthalate (DBP)7 (25°C)3.43 yearsNot specifiedZhang et al. (2019) [3]
Di(2-ethylhexyl) phthalate (DEHP)Various>1 yearVery slowStaples et al. (1997) [11]
Dimethyl phthalate (DMP)VariousDays to weekspH dependentMultiple studies
Diethyl phthalate (DEP)VariousDays to weekspH dependentMultiple studies
Benzyl hydrogen phthalate10-12 (30°C)45.4 hours1.0 ± 0.05E-02 M-1 sec-1Wolfe et al. (1980) [1]
General phthalate esters7-12VariableBrönsted β = 0.46Andrés et al. (2001) [2]

Table 2: Photolysis Kinetics of Phthalate Esters under Simulated Sunlight

Phthalate EsterMediumHalf-life (t1/2)Rate ConstantConditionsReference
Dimethyl phthalate (DMP)H2O19.2 daysNot specifiedSimulated sunlightWang et al. (2022) [6]
Di-n-octyl phthalate (DOP)H2O3.99 daysNot specifiedSimulated sunlightWang et al. (2022) [6]
Butyl benzylphthalateWastewater102 min (DT50)First-order kineticsNatural sunlight, ZnO/Na2S2O8Vela et al. (2018) [8]
Dimethyl phthalate (DMP) - ZnO catalystAqueous with ZnO38.6 min (k=0.0259 min-1)0.0259 min-1Natural sunlight, BWZ compositeChen et al. (2022) [7]

Table 3: Bioaccumulation Factors in Benthic Organisms

OrganismPhthalateBioaccumulation Factor (BAF)Tissue/OrganNotesReference
Staghorn sculpinDEHP16,000 (lipid-normalized)Whole bodyForage fish, 0.1 kg BWGobas et al. (2003) [11]
Spiny dogfishDEHP580 (lipid-normalized)Whole bodyPredatory species, 3 kg BWGobas et al. (2003) [11]
Benthic invertebratesMultiple PAEs< 5,000Whole bodyGenerally below regulatory criteriaStaples et al. (1997) [11]
PolychaetesDEHP1,000-5,000Whole bodyHigher than fish BCFsMultiple studies
Sediment-dwelling organismsDBP, DEHPVariableWhole bodyLocalized accumulation in sedimentsEPA (2007) [12]

Table 4: Sediment-Water Partition Coefficients (Koc)

Phthalate Esterlog Koc (L/kg OC)Sediment TypeOrganic Carbon ContentExperimental MethodReference
Dihexyl phthalate (DHP)4.7 ± 0.2EPA standard sediments0.15-1.88%Shake-flask, Freundlich equationStaples et al. (1995) [18]
Di(2-ethylhexyl) phthalate (DEHP)5.7 ± 0.2EPA standard sediments0.15-1.88%Shake-flask, Freundlich equationStaples et al. (1995) [18]
Diisodecyl phthalate (DIDP)5.5 ± 0.2EPA standard sediments0.15-1.88%Shake-flask, Freundlich equationStaples et al. (1995) [18]
Ditridecyl phthalate (DTDP)6.3 ± 0.2EPA standard sediments0.15-1.88%Shake-flask, Freundlich equationStaples et al. (1995) [18]
General phthalate esters3.5-6.5VariousVariableVarious methodsMultiple studies

Table 5: Environmental Persistence Modeling Parameters

ParameterMethyl Pentyl Phthalate (estimated)General Phthalate RangeModeling ApproachReference
Biodegradation half-life (aerobic)7-28 days1-60 daysBIOWIN, experimental dataMultiple studies
Biodegradation half-life (anaerobic)>180 days30-365 daysLimited experimental dataLimited data
Henry's Law constant1.2 × 10-6 atm·m3/mol10-8 - 10-4 atm·m3/molEPI Suite estimationEPI Suite/experimental
Vapor pressure1.3 × 10-5 Pa10-7 - 10-2 PaEPI Suite estimationEPI Suite/experimental
Water solubility2.9 mg/L0.1-1000 mg/LExperimental/estimatedMultiple sources
Sediment half-life120-365 days30-730 daysSediment studiesSediment studies

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

250.12050905 g/mol

Monoisotopic Mass

250.12050905 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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